1-(9H-Fluoren-9-yl)piperazine hydrochloride
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Overview
Description
1-(9H-Fluoren-9-yl)piperazine hydrochloride is a chemical compound with the molecular formula C17H18N2.ClH. It is a derivative of piperazine, a heterocyclic organic compound, and fluorenyl, a polycyclic aromatic hydrocarbon. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-yl)piperazine hydrochloride typically involves the reaction of 9H-fluorene with piperazine in the presence of a suitable catalyst. One common method includes the use of bromo-N-phenylacetamide, potassium carbonate, and 1-(9H-fluoren-9-yl)-piperazine in dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at room temperature for 24 hours and then diluted with distilled water .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-Fluoren-9-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
1-(9H-Fluoren-9-yl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in the study of biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
1-(9H-Fluoren-9-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(9H-Fluoren-9-yl)piperazine dihydrochloride
- (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride
These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the fluorenyl and piperazine moieties in this compound makes it particularly useful in various research applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;/h1-8,17-18H,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUXPZAAXIRZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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